
1-Benzyl-4-methylquinolinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methylquinolinium, also known as BMQ, is a quaternary ammonium compound that has gained significant attention in the scientific community due to its diverse range of applications. BMQ is a highly stable and soluble compound that can be synthesized using various methods.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methylquinolinium is not fully understood. However, it is believed that this compound exerts its antimicrobial and anticancer effects by inhibiting the activity of enzymes involved in DNA replication and protein synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of various bacteria, fungi, and viruses. This compound has also been shown to induce apoptosis in cancer cells, leading to their death.
Avantages Et Limitations Des Expériences En Laboratoire
1-Benzyl-4-methylquinolinium has a number of advantages and limitations for lab experiments. This compound is highly stable and soluble, making it easy to handle and store. However, this compound is also highly toxic and must be handled with care. In addition, this compound is expensive and may not be readily available in all labs.
Orientations Futures
There are a number of future directions for research on 1-Benzyl-4-methylquinolinium. One area of focus could be the development of new antimicrobial agents based on this compound. Another area of focus could be the development of new cancer therapies based on this compound. In addition, further research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects.
Méthodes De Synthèse
1-Benzyl-4-methylquinolinium can be synthesized using various methods, including the Friedlander synthesis, Skraup synthesis, and Pictet-Spengler reaction. The Friedlander synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a Lewis acid catalyst. The Skraup synthesis involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst. The Pictet-Spengler reaction involves the condensation of an amino alcohol with an aldehyde or ketone in the presence of an acid catalyst.
Applications De Recherche Scientifique
1-Benzyl-4-methylquinolinium has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have antibacterial, antifungal, and antiviral properties, making it a promising candidate for the development of new antimicrobial agents. This compound has also been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
Propriétés
Formule moléculaire |
C17H16N+ |
|---|---|
Poids moléculaire |
234.31 g/mol |
Nom IUPAC |
1-benzyl-4-methylquinolin-1-ium |
InChI |
InChI=1S/C17H16N/c1-14-11-12-18(13-15-7-3-2-4-8-15)17-10-6-5-9-16(14)17/h2-12H,13H2,1H3/q+1 |
Clé InChI |
JMFPWQSTTDXWOM-UHFFFAOYSA-N |
SMILES |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=[N+](C2=CC=CC=C12)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 4-[(2-benzamido-4,5-dimethylthiophen-3-yl)-pyridin-4-ylmethyl]piperazine-1-carboxylate](/img/structure/B262405.png)
![4-methoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzenesulfonamide](/img/structure/B262406.png)
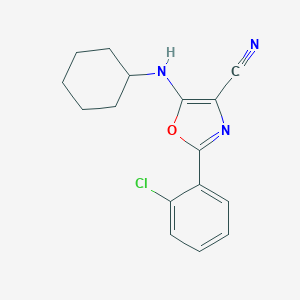
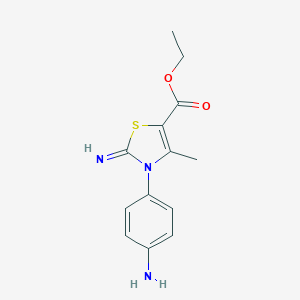
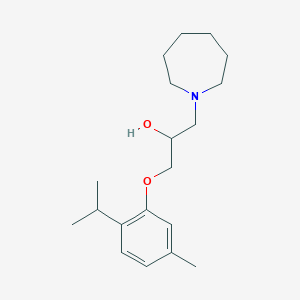
![N-[2-(diethylamino)-2-oxoethyl]benzamide](/img/structure/B262415.png)
![4-[(3-Chlorophenyl)-[1-[3-(trifluoromethyl)phenyl]tetrazol-5-yl]methyl]morpholine](/img/structure/B262422.png)
![2,6-Ditert-butyl-4-{[(4-isopropylphenyl)sulfonyl]oxyimino}-2,5-cyclohexadien-1-one](/img/structure/B262426.png)
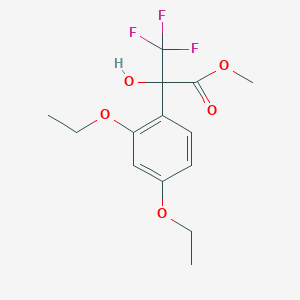
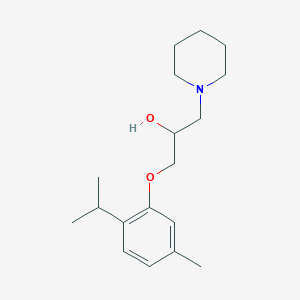
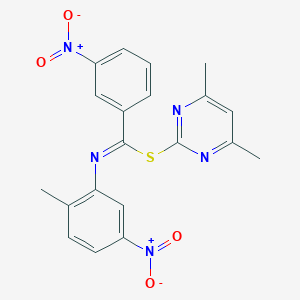
![2-[(3,5-ditert-butyl-4-oxo-2,5-cyclohexadien-1-ylidene)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B262431.png)
![5-[(2-bromobenzoyl)amino]-N,N-diethyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262432.png)
![5-[(2-bromobenzoyl)amino]-N-(2-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B262433.png)